1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea
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Overview
Description
1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by modulating neurotransmitter systems in the brain, which could be beneficial for treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria and viruses, and modulate neurotransmitter systems in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea in lab experiments is its potential as a therapeutic agent in various diseases. It has also been shown to have a low toxicity profile, which makes it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on 1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea. One area of research is to further understand the mechanism of action and optimize its use as a therapeutic agent. Another area of research is to explore its potential in treating other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, research could be done to develop new synthesis methods that are more efficient and cost-effective.
Synthesis Methods
The synthesis method for 1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea involves a series of chemical reactions. The starting materials for the synthesis are 1-methylpyrrole, 1-(2-pyridin-4-ylethyl)piperidine, and isocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is obtained after purification and characterization.
Scientific Research Applications
1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea has been studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit antitumor activity, antimicrobial activity, and antiviral activity. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[(1-methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-23-10-4-17(15-23)14-21-19(25)22-18-6-12-24(13-7-18)11-5-16-2-8-20-9-3-16/h2-4,8-10,15,18H,5-7,11-14H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRHHQCEAAILTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CNC(=O)NC2CCN(CC2)CCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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